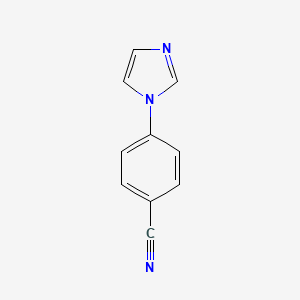
4-phenyltetrahydro-2H-pyran
Overview
Description
4-Phenyltetrahydro-2H-pyran is a chemical compound with the molecular formula C11H14O . It is a key intermediate in the construction of many structures and is present in many natural products .
Synthesis Analysis
The synthesis of this compound has been discussed in various scientific papers . The process often involves multicomponent reactions and can be assisted by ultrasound .Molecular Structure Analysis
The molecular structure of this compound consists of a pyran ring with a phenyl group attached. The molecular weight is 162.228 Da .Chemical Reactions Analysis
This compound is prone to undergo spontaneous valence isomerization to the corresponding 1-oxatrienes through a reversible pericyclic oxa-6π-electrocyclization process .Physical And Chemical Properties Analysis
This compound has a density of 1.003g/cm3, a boiling point of 253.5ºC at 760 mmHg, and a flash point of 102.9ºC . It has a molar refractivity of 49.1±0.3 cm3, a polar surface area of 9 Å2, and a molar volume of 161.7±3.0 cm3 .Scientific Research Applications
Chemical Synthesis
4-Phenyltetrahydro-2H-pyran is used in chemical synthesis . It’s part of a collection of rare and unique chemicals provided by Sigma-Aldrich to early discovery researchers . The compound’s linear formula is C11H14O2 and its CAS Number is 81462-07-9 .
Key Intermediate in Natural Product Synthesis
The 2H-pyran ring, which is a structural motif in this compound, is present in many natural products . These 2H-pyrans are used as key intermediates in the total synthesis of various natural products . For example, they were used as key intermediates in the total synthesis of (−)-daurichromenic acid and analogues .
Research in Heterocycle Synthesis
This compound is also involved in research related to the synthesis of 2H-pyrans . The compound plays a role in understanding the nature of different physicochemical factors affecting the valence isomerism between 2H-pyrans and 1-oxatrienes .
Safety and Hazards
Mechanism of Action
Target of Action
This compound is part of a collection of rare and unique chemicals provided to early discovery researchers . The specific biological targets and their roles are still under investigation.
Mode of Action
The synthesis of these types of heterocycles often relies on the oxa-6π-electrocyclization of dienones . The specific interactions with its targets and the resulting changes are areas of ongoing research.
Result of Action
As this compound is part of a collection of rare and unique chemicals provided to early discovery researchers , its effects at the molecular and cellular level are areas of ongoing research.
properties
IUPAC Name |
4-phenyloxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-2-4-10(5-3-1)11-6-8-12-9-7-11/h1-5,11H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONWZSVWXPXFCBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60174675 | |
| Record name | Pyran, 4-phenyltetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60174675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20638-52-2 | |
| Record name | Pyran, 4-phenyltetrahydro-, | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020638522 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyran, 4-phenyltetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60174675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Nitro-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1295182.png)

![Dithieno[2,3-b:3',2'-d]thiophene](/img/structure/B1295185.png)









